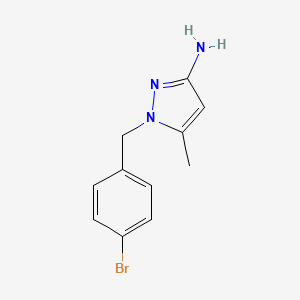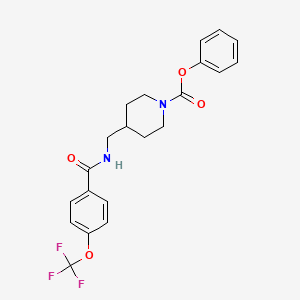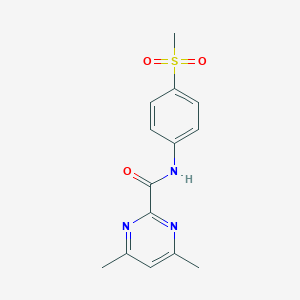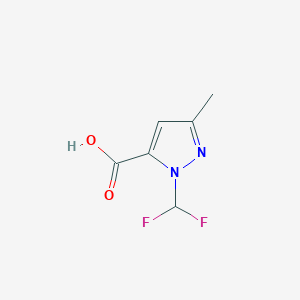
1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 . It is a pyrazole derivative with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Molecular Structure Analysis
The molecular structure of “1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The InChI key for this compound is RJMWVXOLEQPRON-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Researchers have explored the environmental degradation processes of polyfluoroalkyl chemicals, which include compounds related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. These studies focus on understanding the biodegradation mechanisms by which these chemicals break down, identifying microbial pathways that convert them into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). The investigation into microbial degradation pathways is crucial for assessing the environmental fate and potential remediation strategies for these persistent pollutants (Liu & Avendaño, 2013).
Bioaccumulation Potential of PFCAs
Another significant area of research involves understanding the bioaccumulation and environmental persistence of perfluorinated carboxylates (PFCAs), which are structurally related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Studies comparing PFCAs to other persistent organic pollutants highlight the unique challenges in classifying their bioaccumulation potential due to their distinct chemical properties. This research is critical for environmental risk assessments and regulatory decisions regarding the use and disposal of these chemicals (Conder et al., 2008).
Fluorinated Alternatives and Environmental Impact
The transition to fluorinated alternatives, including those related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is also a key research area. Investigations into the environmental releases, persistence, and human and ecological exposure of these alternatives are essential for understanding their safety and impact. These studies aim to fill the knowledge gaps in risk assessments and recommend data generation for informed environmental management (Wang et al., 2013).
Antimicrobial and Anti-inflammatory Applications
Research into the biological activities of trifluoromethylpyrazoles, which are chemically related to the compound , has shown promising anti-inflammatory and antibacterial properties. These findings suggest potential medicinal applications for such compounds, underscoring the importance of further exploring their biological effects and mechanisms of action for therapeutic use (Kaur, Kumar, & Gupta, 2015).
Synthesis and Biological Applications
The synthesis and biological applications of pyrazole carboxylic acid derivatives, including those related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, are a vibrant field of study. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Research in this area focuses on developing new synthetic methods and exploring the pharmacological potential of these derivatives (Cetin, 2020).
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWVXOLEQPRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)
![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)
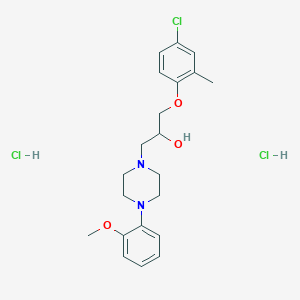


![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)
